molecular formula C14H24N2O3 B2961680 Tert-butyl N-[[3-(prop-2-enoylamino)cyclopentyl]methyl]carbamate CAS No. 2411199-72-7

Tert-butyl N-[[3-(prop-2-enoylamino)cyclopentyl]methyl]carbamate

Numéro de catalogue B2961680
Numéro CAS: 2411199-72-7
Poids moléculaire: 268.357
Clé InChI: IEKCWNCHWUQRJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl N-[[3-(prop-2-enoylamino)cyclopentyl]methyl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TCMDC-135051 and has been synthesized using various methods.

Applications De Recherche Scientifique

TCMDC-135051 has potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. This compound has been shown to exhibit antitumor activity and has been used as a lead compound for the development of anticancer drugs. TCMDC-135051 has also been studied for its potential to treat neurodegenerative diseases and as a potential therapeutic agent for diabetes.

Mécanisme D'action

The exact mechanism of action of TCMDC-135051 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. TCMDC-135051 has also been shown to interact with specific receptors in the brain, indicating its potential for use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
TCMDC-135051 has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the regulation of glucose metabolism, and the modulation of neurotransmitter release in the brain. Additionally, TCMDC-135051 has been shown to exhibit low toxicity, making it a promising candidate for drug development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TCMDC-135051 is its potential as a lead compound for the development of anticancer drugs. However, one limitation is the lack of information regarding its pharmacokinetics and pharmacodynamics. Additionally, TCMDC-135051 has only been tested in vitro and in animal models, and further research is needed to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for the research and development of TCMDC-135051. One potential direction is the optimization of its synthesis method to improve yields and reduce costs. Additionally, further research is needed to determine its safety and efficacy in humans, and to identify potential drug targets for the treatment of various diseases. Finally, TCMDC-135051 could be used as a starting point for the development of novel compounds with improved pharmacokinetics and pharmacodynamics.

Méthodes De Synthèse

TCMDC-135051 has been synthesized using various methods, including the use of palladium catalysts and Suzuki-Miyaura cross-coupling reactions. The most common method involves the reaction of tert-butyl N-cyclopentylcarbamate with prop-2-enoyl chloride in the presence of triethylamine. The resulting product is then treated with a palladium catalyst to obtain TCMDC-135051.

Propriétés

IUPAC Name

tert-butyl N-[[3-(prop-2-enoylamino)cyclopentyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-5-12(17)16-11-7-6-10(8-11)9-15-13(18)19-14(2,3)4/h5,10-11H,1,6-9H2,2-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKCWNCHWUQRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[[3-(prop-2-enoylamino)cyclopentyl]methyl]carbamate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.